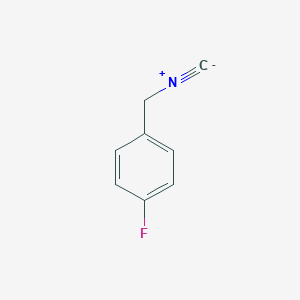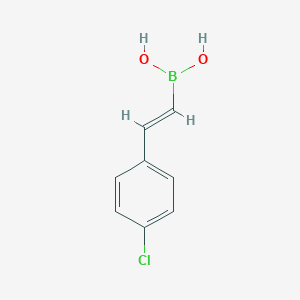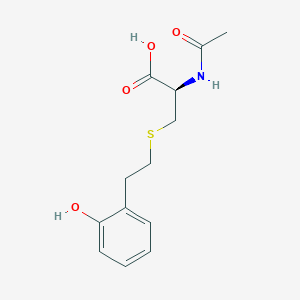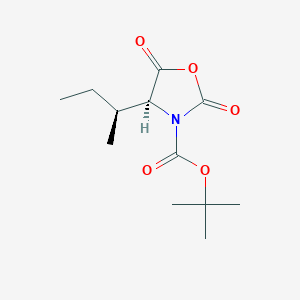
Methyl 2-methoxycyclobutene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxycyclobutene-1-carboxylate is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a cyclic ester that is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxycyclobutene-1-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and can undergo various reactions, including nucleophilic addition and substitution reactions. Additionally, this compound can undergo ring-opening reactions, which can lead to the formation of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound is relatively non-toxic and does not have significant adverse effects on living organisms. Additionally, this compound is not known to have any significant pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Methyl 2-methoxycyclobutene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, this compound is relatively stable and can be stored for an extended period, making it ideal for long-term experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-methoxycyclobutene-1-carboxylate. One of the most significant directions is the further study of its mechanism of action. Additionally, there is a need for more research on the potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and materials science. Finally, there is a need for more research on the potential environmental impacts of this compound, particularly in the context of its use in agrochemicals.
Conclusion:
In conclusion, this compound is an organic compound with significant potential applications in scientific research. Its relatively simple synthesis method, stability, and non-toxicity make it an ideal building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Methyl 2-methoxycyclobutene-1-carboxylate can be achieved through several methods, including the Diels-Alder reaction and the ring-closing metathesis reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of this compound, the diene is 2-methoxycyclobutene, and the dienophile is methyl acrylate. The reaction is carried out in the presence of a catalyst, typically a Lewis acid such as aluminum chloride.
The ring-closing metathesis reaction involves the reaction of a diene and a vinyl compound to form a cyclic compound. In the case of this compound, the diene is again 2-methoxycyclobutene, and the vinyl compound is methyl vinyl ketone. The reaction is carried out in the presence of a catalyst, typically a transition metal catalyst such as Grubbs' catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxycyclobutene-1-carboxylate has several potential applications in scientific research. One of the most significant applications is in the synthesis of pharmaceuticals. This compound can be used as a building block in the synthesis of various drugs, including anti-cancer drugs and anti-inflammatory drugs. Additionally, this compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides. It can also be used in the synthesis of materials science, including polymers and resins.
Eigenschaften
CAS-Nummer |
152530-94-4 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl 2-methoxycyclobutene-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6-4-3-5(6)7(8)10-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
CVQHRGRQEDKNET-UHFFFAOYSA-N |
SMILES |
COC1=C(CC1)C(=O)OC |
Kanonische SMILES |
COC1=C(CC1)C(=O)OC |
Synonyme |
1-Cyclobutene-1-carboxylicacid,2-methoxy-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



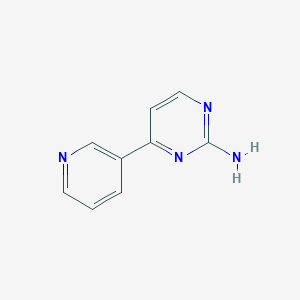
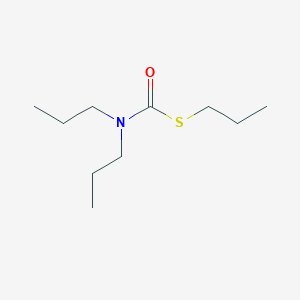
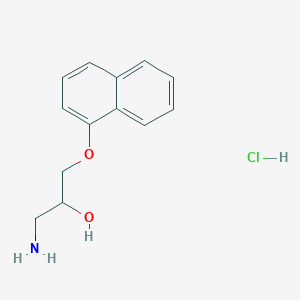

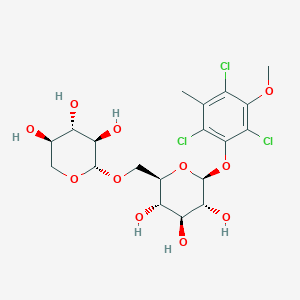
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)


